

# In-Depth Technical Guide: 1-Chloroisoquinolin-4-ol

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## Compound of Interest

Compound Name: 1-Chloroisoquinolin-4-ol

Cat. No.: B1308499

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IUPAC Name: **1-Chloroisoquinolin-4-ol** CAS Number: 3336-43-4

This technical guide provides a comprehensive overview of **1-Chloroisoquinolin-4-ol**, a heterocyclic organic compound of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and potential biological activities, presenting data in a structured format for ease of reference.

## Chemical and Physical Properties

**1-Chloroisoquinolin-4-ol** is a solid at room temperature with a melting point range of 184-188 °C. Its chemical structure and properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-Chloroisoquinolin-4-ol	
CAS Number	3336-43-4	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> CINO	<a href="#">[1]</a>
Molecular Weight	179.6 g/mol	<a href="#">[1]</a>
Melting Point	184-188 °C	
Appearance	Solid	
SMILES String	Oc1cnc(Cl)c2ccccc12	
InChI Key	JEVLGPVFFYUBRI-UHFFFAOYSA-N	

## Synthesis of 1-Chloroisoquinolin-4-ol

A key synthetic route to **1-Chloroisoquinolin-4-ol** involves the treatment of 4-hydroxyisoquinolin-1(2H)-one with a chlorinating agent. A reported method utilizes phosphoryl chloride (trichlorophosphate) in the presence of triethylamine.[\[1\]](#)

## Experimental Protocol: Synthesis from 4-hydroxyisoquinolin-1(2H)-one

The following protocol is based on a literature report for the synthesis of **1-Chloroisoquinolin-4-ol**.[\[1\]](#)

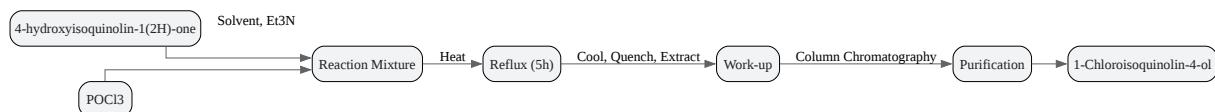
Materials:

- 4-hydroxyisoquinolin-1(2H)-one
- Phosphoryl chloride (POCl<sub>3</sub>)
- Triethylamine (Et<sub>3</sub>N)
- Appropriate solvent (e.g., toluene, acetonitrile)

## Procedure:

- To a solution of 4-hydroxyisoquinolin-1(2H)-one in a suitable anhydrous solvent, add triethylamine.
- Slowly add phosphoryl chloride to the reaction mixture at a controlled temperature.
- Heat the reaction mixture to reflux and maintain for approximately 5 hours.
- Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).
- Upon completion, cool the reaction mixture to room temperature.
- Carefully quench the reaction with ice-water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield **1-Chloroisoquinolin-4-ol**.

A reported yield for this reaction is 69%.[\[1\]](#)



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Caption: Synthetic workflow for **1-Chloroisoquinolin-4-ol**.

## Spectroscopic Data

Detailed spectroscopic data for **1-Chloroisoquinolin-4-ol** is not readily available in the public domain. However, data for the closely related compound, 1-chloroisoquinoline, can provide some insight into the expected spectral characteristics.

1-Chloroisoquinoline (CAS: 19493-44-8):

- $^1\text{H}$  NMR (DMSO-d<sub>6</sub>, 400 MHz):  $\delta$  8.25-8.31 (m, 2H), 8.08 (d,  $J$ = 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H).[2]
- Mass Spectrometry (ESI+): m/z 164.0 [M+H]<sup>+</sup>.[2]

It is anticipated that the  $^1\text{H}$  NMR spectrum of **1-Chloroisoquinolin-4-ol** would show shifts in the aromatic proton signals due to the presence of the hydroxyl group at the C4 position. The exact peak positions and coupling constants would require experimental determination. Similarly, the mass spectrum should show a molecular ion peak corresponding to its molecular weight.

## Potential Biological Activity and Signaling Pathways

While specific biological studies on **1-Chloroisoquinolin-4-ol** are limited, the isoquinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds.[3] Derivatives of isoquinoline have demonstrated a wide range of pharmacological activities, including anticancer and kinase inhibitory effects.

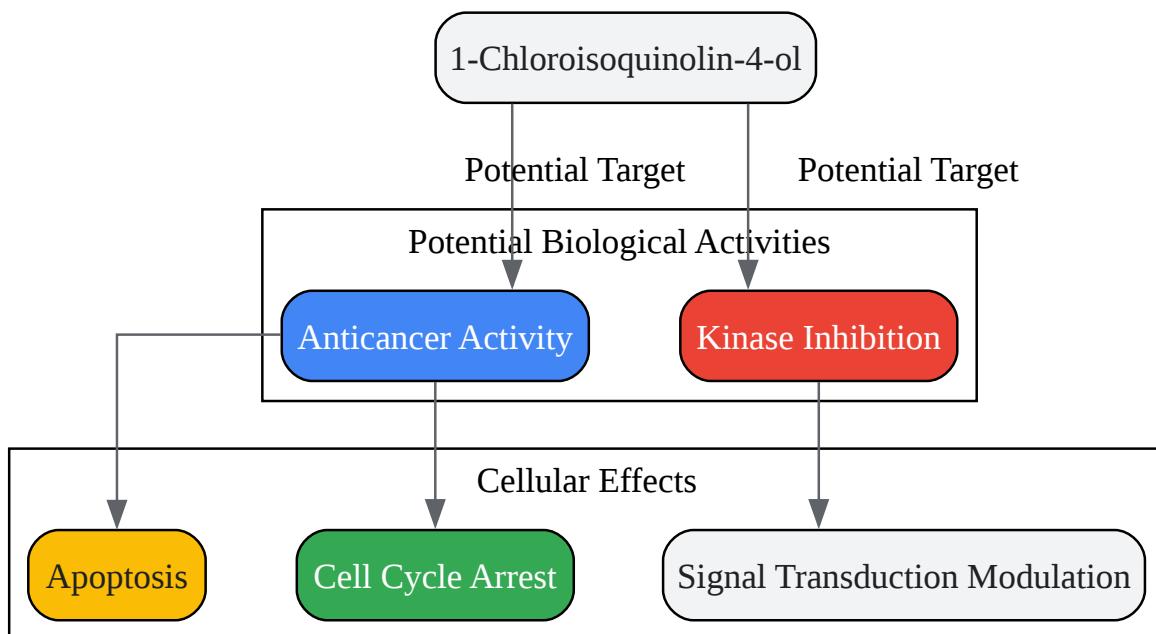
## Anticancer Potential

The quinoline and isoquinoline cores are found in various natural and synthetic compounds with demonstrated antitumor properties.[3][4] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest in cancer cells.[3][5] For instance, certain chloroquinoline derivatives have shown cytotoxic activity against various cancer cell lines, with some exhibiting IC<sub>50</sub> values in the micromolar range.[4][6]

## Kinase Inhibition

The isoquinoline scaffold is also a key feature in many kinase inhibitors.[7][8][9] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in

diseases such as cancer.<sup>[10]</sup> The development of small molecule inhibitors targeting specific kinases is a major focus in drug discovery. The 4-anilino-quin(az)oline chemotype, which shares structural similarities with isoquinolines, has been identified as a source of potent kinase inhibitors.<sup>[7]</sup> Given this precedent, **1-Chloroisoquinolin-4-ol** could potentially act as a scaffold for the design of novel kinase inhibitors.



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Caption: Potential biological activities of **1-Chloroisoquinolin-4-ol**.

Further research is required to elucidate the specific biological targets and mechanisms of action of **1-Chloroisoquinolin-4-ol**. Its structural features suggest that it is a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery.

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